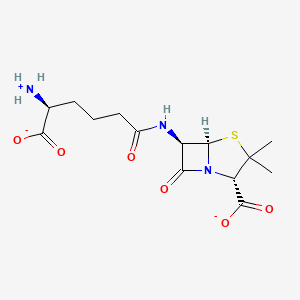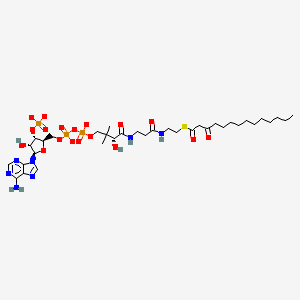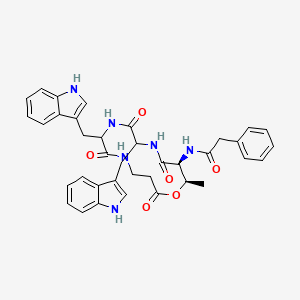
Xenematide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xenematide is a natural product found in Xenorhabdus nematophila with data available.
Scientific Research Applications
NRPS Substrate Promiscuity and Xenematide Derivatives
Xenematide is a cyclic depsipeptide antibiotic produced by Xenorhabdus nematophila. Research by Crawford et al. (2011) in Organic Letters revealed that a nonribosomal peptide synthetase (NRPS) with atypical features is required for xenematide production. This study highlighted the promiscuity of the adenylation domain and the relaxed downstream processing in X. nematophila NRPS, which leads to the creation of various xenematide derivatives (Crawford et al., 2011).
Structure and Activity of Xenematide
Lang et al. (2008) in the Journal of Natural Products isolated xenematide from Xenorhabdus nematophilus. The study elucidated the structure of xenematide using NMR, MS, and chemical derivatization methods. It also explored xenematide's antibacterial, antifungal, and insecticidal activities, finding moderate antibacterial properties (Lang et al., 2008).
Novel Xenematide Compounds and Antibacterial Activity
Xi et al. (2019) discovered two novel depsipeptides, xenematides F and G, from Xenorhabdus budapestensis SN84. The study, published in The Journal of Antibiotics, identified these new compounds using NMR, MS, and Marfey’s method, with xenematide G showing moderate antibacterial activity (Xi et al., 2019).
Synthesis and Stereochemistry of Xenematide
Hung et al. (2011) in Organic & Biomolecular Chemistry achieved the synthesis of the antimicrobial cyclic peptide xenematide through Fmoc solid-phase peptide synthesis. The study confirmed the structure of xenematide and highlighted its potential in antimicrobial applications (Hung et al., 2011).
properties
Product Name |
Xenematide |
|---|---|
Molecular Formula |
C37H38N6O6 |
Molecular Weight |
662.7 g/mol |
IUPAC Name |
N-[(2R,3S)-6,9-bis(1H-indol-3-ylmethyl)-2-methyl-4,7,10,14-tetraoxo-1-oxa-5,8,11-triazacyclotetradec-3-yl]-2-phenylacetamide |
InChI |
InChI=1S/C37H38N6O6/c1-22-34(43-32(44)17-23-9-3-2-4-10-23)37(48)42-31(19-25-21-40-29-14-8-6-12-27(25)29)36(47)41-30(35(46)38-16-15-33(45)49-22)18-24-20-39-28-13-7-5-11-26(24)28/h2-14,20-22,30-31,34,39-40H,15-19H2,1H3,(H,38,46)(H,41,47)(H,42,48)(H,43,44)/t22-,30?,31?,34+/m1/s1 |
InChI Key |
OHLKJNUNPSYJEE-RWBJUYEISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)NC(C(=O)NC(C(=O)NCCC(=O)O1)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)NC(=O)CC6=CC=CC=C6 |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)NC(C(=O)NCCC(=O)O1)CC2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54)NC(=O)CC6=CC=CC=C6 |
synonyms |
xenematide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




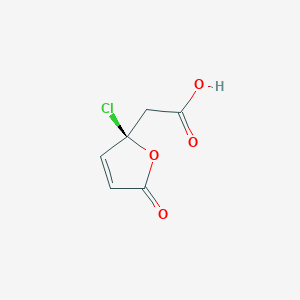


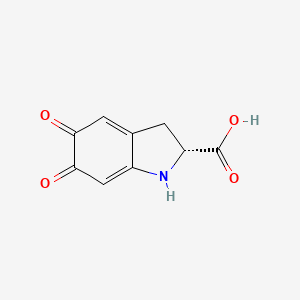
![1-butyl-2-(2-methylphenyl)-7-propan-2-yl-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B1263924.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1263925.png)
![2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside](/img/structure/B1263926.png)


